Sodium orotate

概要

説明

Sodium orotate is a compound that appears to be involved in various biological processes, particularly in the context of orotic acid metabolism and its role in the body. Orotic acid, a pyrimidine nucleotide precursor, can form salts with various cations, including sodium, resulting in sodium orotate. This compound has been identified in kidney stones and urinary deposits in both humans and fish, suggesting its relevance in renal health and disease . Additionally, sodium orotate has been studied for its potential effects on cellular processes, such as the differentiation of mitochondria in neurons, indicating its possible influence on cellular energy dynamics and development .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of sodium orotate, they do provide insights into its formation and presence in biological systems. For instance, Candida albicans ura3 mutants have been shown to produce orotic acid when grown in a medium supplemented with sodium acetate, hinting at a possible biosynthetic pathway involving acetate as a precursor . This suggests that sodium orotate could be synthesized through the interaction of orotic acid with sodium ions in biological systems.

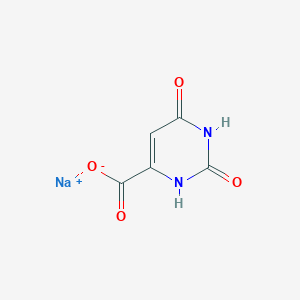

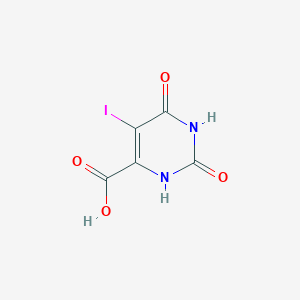

Molecular Structure Analysis

The molecular structure of sodium orotate is not explicitly detailed in the provided papers. However, it can be inferred that as a sodium salt of orotic acid, it would consist of a sodium ion (Na+) and the orotate anion, which is the deprotonated form of orotic acid. The structure of sodium orotate has been characterized using X-ray powder diagrams and IR spectra, which are essential tools for identifying and confirming the presence of this compound in various samples, such as urinary deposits .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving sodium orotate. However, the production of orotic acid from acetate in Candida albicans suggests that sodium orotate could be involved in metabolic pathways related to nucleotide synthesis . Additionally, the presence of sodium orotate in kidney stones implies that it may participate in precipitation reactions within the urinary tract .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium orotate are indirectly mentioned in the context of its solubility and its role in biological systems. For example, the solubility data for sodium orotate and orotic acid are crucial for understanding their behavior in biological fluids and their potential to form precipitates, such as kidney stones . The effects of sodium orotate on the differentiation of mitochondria in neurons also suggest that it may influence the physical state and function of cellular components .

Relevant Case Studies

Several studies have explored the effects of sodium orotate on biological systems. For instance, sodium orotate has been shown to influence the differentiation and activity of mitochondria in neuron cultures, suggesting a role in cellular energy metabolism . Another study found that sodium orotate affected the migration and differentiation of cells in organ cultures of the hippocampus from fetal rats, indicating its potential impact on developmental processes . Additionally, the presence of sodium orotate in kidney stones highlights its clinical relevance in urological health .

科学的研究の応用

Neurobiology : Sodium orotate has been shown to influence the differentiation of mitochondria in neurons within explant cultures of the hippocampus. Götz et al. (1982) found that sodium orotate led to a significant increase in the numerical density of active mitochondria in neurons, suggesting a stimulating effect on the differentiation of neuronal mitochondria in vitro (Götz, Ziesch, Wenzel, Grosse, Schuster, & Wenzel, 1982).

Cardiology : Rosenfeldt (1998) discussed the potential of orotic acid and magnesium orotate in the treatment of heart disease. They found that orotic acid can improve the energy status of the infarcted myocardium and may reduce the severity of chronic myocardial dysfunction in cardiomyopathy (Rosenfeldt, 1998).

Pharmacology : The effects of orotic acid and its derivatives on the in vitro differentiation of hippocampus neurons were studied by Wenzel et al. (1976). They found that sodium orotate produced a significant increase in the number of membrane-bound ribosomes and polysomes, indicating a stimulatory effect on neuronal development (Wenzel, Wenzel, Grosse, Lindner, Kirsche, & Matthies, 1976).

Kidney Function : Smith and Schou (1979) investigated the effects of lithium orotate on kidney function in rats. They found that glomerular filtration rate and urine flow were markedly lower in rats given lithium orotate compared to those given lithium carbonate, indicating potential renal effects of lithium orotate (Smith & Schou, 1979).

Metabolism : Orotic acid sodium salt has been identified in kidney stones and urinary deposits. Christensen et al. (1983) suggested that sodium orotate is a member of compounds present in human urinary deposits and calculi (Christensen, Jensen, Larsen, Olsen, & Willems, 1983).

Neuroprotective Effects : A study by Kalacheva et al. (2017) examined the anticonvulsant and neuroprotective effects of magnesium orotate in a rat model of seizures. They found that magnesium orotate reduced the severity and duration of seizures, suggesting its potential in neuroprotection (Kalacheva Ag, Gromova, Grishina, Bogacheva, Demidov, Torshin, & Tomilova, 2017).

Safety And Hazards

特性

IUPAC Name |

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021083 | |

| Record name | Orotic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium orotate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium orotate | |

CAS RN |

154-85-8 | |

| Record name | Sodium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotic acid, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K54797G2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

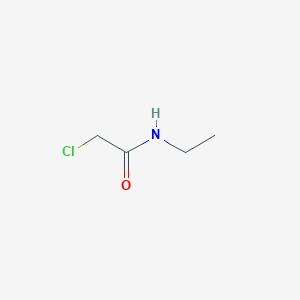

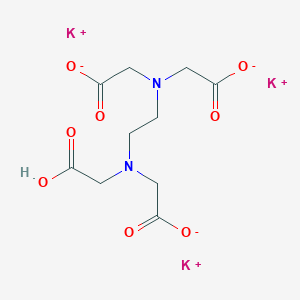

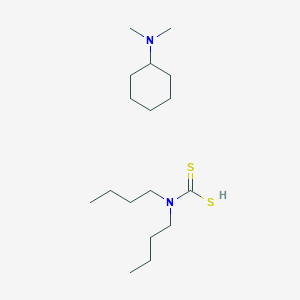

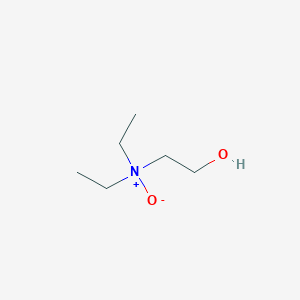

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)